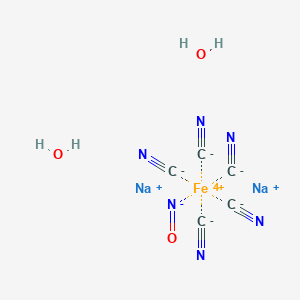

Sodium nitroprusside dihydrate

C5H4FeN6Na2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H4FeN6Na2O3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Agriculture: Improving Salinity Tolerance in Soybean

Specific Scientific Field: This application falls under the field of Agricultural Science.

Summary of the Application: SNP, an external nitric oxide (NO) donor, has been found effective in imparting salinity tolerance to plants. This study evaluated the role of SNP in improving morphological, physiological, and biochemical attributes of soybean under salinity stress .

Methods of Application: Data relating to biomass, chlorophyll and malondialdehyde (MDA) contents, activities of various antioxidant enzymes, ion content, and ultrastructural analysis were collected. The SNP application ameliorated the negative effects of salinity stress to a significant extent by regulating the antioxidant mechanism .

Results or Outcomes: Root and shoot length, fresh and dry weight, chlorophyll contents, activities of various antioxidant enzymes, i.e., catalase (CAT), superoxide dismutase (SOD), peroxidase (POD), and ascorbate peroxidase (APX) were improved with SNP application under salinity stress compared to control treatment .

Interaction with Phytohormones Under Normal and Stressful Conditions

Specific Scientific Field: This application falls under the field of Plant Biology.

Summary of the Application: SNP, a nitric oxide (NO) donor, has a variety of impacts on plant physiology through intricate interactions with phytohormones. This study examines how SNP influences seed germination, root growth, flowering duration, fruit development, and resistance to biotic and abiotic challenges to improve stress tolerance and crop productivity .

Methods of Application: The study explored the molecular and pharmaceutical mechanisms of SNP-phytohormone, crosstalk affects, important signaling pathways, including calcium-dependent signaling and MAPK cascades .

Results or Outcomes: Understanding the complex interactions between SNP and phytohormones provides doors for sustainable agriculture and biotechnology advancements. This comprehensive study offers encouraging possibilities for solving major issues in agriculture and environmental resilience by illuminating the molecular and physiological mechanisms .

Application in Plant Biology: Boosting Tolerance to Glyphosate

Summary of the Application: SNP has been found to boost Solanum lycopersicum L. (tomato plant) tolerance to Glyphosate, a widely used herbicide, by preventing redox disorders and stimulating herbicide detoxification pathways .

Methods of Application: The study evaluated the potential of nitric oxide (NO), provided as 200 µM SNP, to ameliorate Glyphosate (10 mg kg −1 soil) phytotoxicity in tomato plants. The study focused on the impact of Glyphosate on plant development, flowering, and fruit set .

Results or Outcomes: Overall, data point towards the benefits of NO against Glyphosate in tomato plants by reducing the oxidative damage and stimulating detoxification pathways, while also preventing Glyphosate-induced impairment of flowering and fruit fresh mass .

Application in Pharmacology: Enhancing Intestinal Permeation

Specific Scientific Field: This application falls under the field of Pharmacology.

Summary of the Application: SNP has been suggested as a potential absorption enhancement reagent for lipophilic drugs administered via the intestine and various mucosal routes covered by the mucosal layer, such as the nasal, ocular, and lung epithelia .

Results or Outcomes: The study suggests that SNP could potentially enhance the absorption of lipophilic drugs, improving their effectiveness .

Application in Plant Biology: Interaction with Phytohormones Under Normal and Stressful Conditions

Summary of the Application: SNP, a nitric oxide (NO) donor, has a variety of impacts on plant physiology through intricate interactions with phytohormones. This comprehensive review sheds light on the significance of SNP’s in plant biology under normal and stress conditions .

Sodium nitroprusside dihydrate is an inorganic compound with the chemical formula Na₂[Fe(CN)₅NO]·2H₂O. It appears as a dark brown solid and is commonly used in medical applications, particularly as a potent vasodilator for the management of acute hypertensive crises. The compound consists of a central iron ion coordinated to five cyanide ligands and one nitrosyl ligand, forming a complex anion that exhibits octahedral geometry. This compound is notable for its ability to release nitric oxide in biological systems, which plays a crucial role in its pharmacological effects .

SNP's vasodilatory effect is attributed to its breakdown product, nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP, in turn, relaxes smooth muscle cells, causing vasodilation and lowering blood pressure [].

SNP is a potent medication with significant safety concerns.

- Toxicity: High doses or prolonged use can lead to cyanide poisoning due to the breakdown of SNP to cyanide [].

- Hypotension: Excessive vasodilation can cause severe hypotension, requiring careful monitoring during administration [].

- Methaemoglobinemia: As mentioned earlier, SNP can react with hemoglobin to form methemoglobin, which reduces blood oxygen-carrying capacity [].

Due to these hazards, SNP should only be administered by qualified healthcare professionals in a controlled clinical setting with close monitoring of vital signs.

Data:

The specific lethal dose (LD50) of SNP for humans is not readily available due to its restricted use. However, studies have shown that cyanide poisoning can occur at blood cyanide concentrations exceeding 50 mg/L [].

The primary reaction can be summarized as follows:

n addition to its therapeutic use, sodium nitroprusside can react with various biological molecules, potentially leading to side effects such as cyanide toxicity when used in high doses or for prolonged periods .

Sodium nitroprusside dihydrate exhibits significant biological activity primarily through its function as a nitric oxide donor. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The compound's rapid onset of action makes it particularly useful in clinical settings for lowering blood pressure during hypertensive emergencies.

Historical Evolution of Synthetic Protocols

The synthesis of sodium nitroprusside dates to the 19th century, with early methods involving the digestion of potassium ferrocyanide (K₄[Fe(CN)₆]) in nitric acid, followed by neutralization with sodium carbonate. This reaction proceeds via the formation of nitroferrocyanic acid (H₂[Fe(CN)₅NO]), which is subsequently converted to the sodium salt. By the mid-20th century, modifications introduced nitrite (NO₂⁻) as an alternative nitrosyl source, streamlining the process. Industrial adoption accelerated after 1974, when the U.S. FDA approved its use as a vasodilator, necessitating scalable and reproducible synthesis routes.

Novel Industrial Synthesis Routes and Optimization Strategies

A patent-pending method (CN103159233A) exemplifies modern industrial optimization. This two-step process begins with the reaction of potassium nitroprusside (K₂[Fe(CN)₅NO]) and copper sulfate pentahydrate (CuSO₄·5H₂O) to form copper nitroprusside (Cu[Fe(CN)₅NO]), which is then treated with sodium bicarbonate (NaHCO₃) to yield the final product. Key advantages include:

- Yield Enhancement: Centrifugation and vacuum drying achieve yields up to 65% with 96% purity.

- Solvent Efficiency: Aqueous systems minimize organic solvent use, aligning with green chemistry principles.

- Scalability: Simplified equipment requirements (e.g., crystallizers and rotary evaporators) reduce production costs.

Role of Precursor Selection in Yield and Purity Control

Precursor choice critically impacts product quality:

- Potassium Ferrocyanide vs. Nitroferrocyanide: The latter reduces side reactions, improving stoichiometric accuracy.

- Copper Sulfate as a Mediator: Facilitates metathesis reactions, ensuring complete ligand exchange while minimizing cyanide loss.

- Sodium Bicarbonate Neutralization: Prevents acidic degradation of the nitroprusside ion ([Fe(CN)₅NO]²⁻).

Purity is further controlled via recrystallization from water-methanol mixtures, which selectively removes sodium sulfate (Na₂SO₄) byproducts.

Solvent Systems and Reaction Condition Dependencies

Reaction media and conditions govern both kinetics and thermodynamics:

- Aqueous Systems: Water is the primary solvent due to the compound’s high solubility (60 mg/mL at 25°C). Ethanol is avoided due to poor solubility (<1 mg/mL).

- Temperature Effects: Optimal synthesis occurs at 70–80°C, balancing reaction rate and thermal stability. Higher temperatures accelerate decomposition, releasing toxic cyanide (CN⁻).

- pH Control: Neutralization at pH 7–8 stabilizes the nitroprusside ion, whereas acidic conditions promote NO ligand dissociation.

Photolytic Decomposition Pathways Under Varied Wavelengths

Sodium nitroprusside dihydrate exhibits profound photosensitivity across the ultraviolet and visible spectrum, with decomposition pathways varying significantly based on irradiation wavelength [3] [5]. The photolytic process involves complex mechanisms that determine both the rate of degradation and the nature of decomposition products formed under specific wavelength conditions.

Wavelength-Dependent Quantum Yields

Research demonstrates that the quantum yield for nitric oxide generation from sodium nitroprusside varies substantially with irradiation wavelength [2]. At 320 nanometers, the quantum yield reaches 0.324 ± 0.01, while at 420 nanometers, it decreases to 0.201 ± 0.007 [2]. This wavelength dependence directly correlates with the absorption spectrum of the nitroprusside ion, where shorter wavelengths typically produce higher quantum yields [3] [7].

Critical Wavelength Threshold at 480 Nanometers

Extensive spectroscopic investigations reveal a critical wavelength threshold at 480 nanometers that fundamentally alters the decomposition pathway [3] [5]. Irradiation with wavelengths below 480 nanometers leads to the simultaneous release of both cyanide and nitric oxide ligands, resulting in a mixture of ferrocyanide and ferricyanide products [3]. Conversely, irradiation above 480 nanometers produces selective nitric oxide release without significant cyanide liberation, forming primarily [Iron(III)(Cyanide)5(Water)]2- complexes [3] [5].

Ultraviolet and Short Visible Light Effects

Exposure to ultraviolet and short visible light wavelengths (314-456 nanometers) results in rapid photodegradation through multiple competing pathways [3]. The primary mechanism involves charge transfer processes that lead to both photosubstitution and photo-oxidation reactions [3]. Under these conditions, sodium nitroprusside solutions demonstrate initial rates of photolysis that closely follow the spectral absorption profile of the compound [3].

Long Wavelength Selective Photolysis

Wavelengths exceeding 480 nanometers enable selective photochemical release of nitric oxide through an intramolecular photo-oxidative process [3] [5]. This selective mechanism produces [Iron(III)(Cyanide)5(Water)]2- as the primary photoproduct while avoiding the formation of toxic cyanide species [3]. The reaction pathway at these longer wavelengths demonstrates significantly reduced photolysis rates compared to shorter wavelengths [3].

Table 1: Photolytic Decomposition Under Varied Wavelengths

| Wavelength (nm) | Quantum Yield | Primary Products | Cyanide Release | Decomposition Rate |

|---|---|---|---|---|

| 254 | High | Nitric oxide + Cyanide species | Yes | Very High |

| 314 | High | Nitric oxide + Cyanide species | Yes | High |

| 320 | 0.324 | Nitric oxide + Cyanide species | Yes | High |

| 420 | 0.201 | Nitric oxide + [Iron(Cyanide)5(Water)]2- | Minimal | Medium |

| 480 | Very Low | Selective nitric oxide release | None | Very Low |

| 545 | Very Low | Selective nitric oxide release | None | Very Low |

| 576 | Very Low | Selective nitric oxide release | None | Very Low |

Thermal Degradation Kinetics in Aqueous and Non-Aqueous Media

The thermal stability of sodium nitroprusside dihydrate varies dramatically between aqueous and non-aqueous environments, with decomposition kinetics influenced by temperature, medium composition, and heating rate [9] [11] [12].

Aqueous Media Thermal Behavior

In aqueous solutions, sodium nitroprusside demonstrates temperature-dependent degradation kinetics that accelerate significantly with increasing temperature [9] [11]. At refrigeration temperatures (2-8°C), aqueous solutions maintain stability for extended periods, with greater than 97% compound retention after 48 hours when protected from light [11] [13]. At room temperature (25°C), chemical stability persists for approximately 48 hours in light-protected conditions [11] [14].

Elevated temperatures produce rapid degradation acceleration, with solutions at 30°C and 65% relative humidity showing only 88% retention after 8 hours [11] [14]. The degradation process in aqueous media involves complex mechanisms including hydrolysis and oxidative decomposition that release nitric oxide and form various iron-cyanide complexes [9].

Solid State Thermal Decomposition

Thermogravimetric analysis reveals distinct thermal events in solid sodium nitroprusside dihydrate [10] [26] [42]. Initial water loss occurs in two stages: surface-bound water releases at approximately 58°C, followed by more strongly bound crystalline water at 114°C [26] [42]. Complete dehydration occurs around 110-115°C, with the compound losing approximately 6.4% mass corresponding to the theoretical water content [26].

Above 160°C, thermal decomposition begins with the evolution of cyanogen and nitrogen oxides [25] [40]. At 200°C, active decomposition produces ferrocyanide-type residues along with gaseous decomposition products [25]. Complete thermal decomposition occurs around 450°C, yielding sodium ferrocyanide, nitric oxide, and cyanogen as final products [10].

Non-Aqueous Media Stability

Limited research indicates that sodium nitroprusside exhibits different thermal behavior in non-aqueous environments [25]. Organic solvents may provide enhanced thermal stability compared to aqueous media, though specific kinetic data remains limited. The compound demonstrates reduced reactivity in anhydrous conditions, suggesting that water plays a catalytic role in thermal degradation processes [25].

Table 2: Thermal Degradation Kinetics

| Temperature (°C) | Medium | Degradation Rate | Stability Period | Water Loss (%) | Products |

|---|---|---|---|---|---|

| 4 | Aqueous | Minimal | 9+ days | 0 | Stable |

| 25 | Aqueous | Low | 48 hours | 0 | Stable |

| 50 | Aqueous | Moderate | Hours | 0 | Minor degradation |

| 110 | Solid | Water loss begins | Hours | 75 | Anhydrous form |

| 160 | Solid | Decomposition onset | Minutes | Complete | Cyanogen + Nitric oxide |

| 450 | Solid | Complete decomposition | Immediate | Complete | Sodium ferrocyanide + Nitric oxide + Cyanogen |

Impact of pH and Ionic Strength on Structural Integrity

The structural integrity of sodium nitroprusside dihydrate demonstrates strong pH dependence, with optimal stability occurring under mildly acidic conditions [12] [15] [16].

pH-Dependent Stability Profiles

Research indicates that sodium nitroprusside exhibits enhanced thermal stability on the acidic side compared to alkaline conditions [12]. The optimal pH range for stability spans 4-6, with citric acid commonly employed for pH adjustment [12]. In this range, the compound maintains structural integrity and resists degradation under various storage conditions [12].

At physiological pH (7.0-7.4), sodium nitroprusside demonstrates moderate stability with increased nitric oxide release compared to acidic conditions [15] [16]. The compound shows pH-dependent reactivity with biological molecules, with nitric oxide generation increasing up to approximately pH 7 before decreasing at higher pH values [15].

Alkaline conditions (pH > 8) promote rapid degradation through hydroxide-mediated reactions [8]. Under these conditions, the nitroprusside ion reacts with hydroxide to form [Iron(Cyanide)5(Nitrite)]4- complexes, representing a significant structural modification [8]. Strong alkaline conditions can lead to precipitation of iron hydroxides and generation of ferrocyanide species [25].

Ionic Strength Effects

Ionic strength variations significantly influence the structural stability of sodium nitroprusside solutions [12] [15]. Low ionic strength conditions generally promote stability by reducing intermolecular interactions that could facilitate degradation reactions [15]. Conversely, high ionic strength environments may accelerate degradation through enhanced molecular interactions and potential precipitation reactions [12].

The presence of specific ions can either stabilize or destabilize the nitroprusside structure [12]. Citrate ions, commonly used in pharmaceutical formulations, provide stabilizing effects through chelation and pH buffering [12]. Transition metal ions may catalyze degradation reactions, while phosphate buffers can offer protective effects under controlled conditions [11].

Table 3: pH and Ionic Strength Effects on Structural Integrity

| pH Range | Stability | Degradation Products | Ionic Strength Effect | Recommended Storage |

|---|---|---|---|---|

| 2-4 | Enhanced | Stable sodium nitroprusside | Stabilizing | Acidic preferred |

| 4-6 | Good | Stable sodium nitroprusside | Stabilizing | Preferred range |

| 6-7 | Optimal | Minor degradation | Neutral | Acceptable |

| 7-8 | Good | Nitric oxide release increased | Neutral | Acceptable |

| 8-10 | Reduced | Hydroxide formation | Destabilizing | Not recommended |

| 10-12 | Poor | [Iron(Cyanide)5(Nitrite)]4- formation | Destabilizing | Avoid |

Nitric Oxide Release Dynamics and Redox Signaling Modulation

Sodium nitroprusside dihydrate discharges nitric oxide through reductive or photolytic pathways that differ markedly in rate and by-products.

| Reductive/Photolytic trigger | Biological or physicochemical matrix | Quantitative metric | Key mechanistic insight |

|---|---|---|---|

| Ascorbate dianion at pH 7.45, 25 °C | Argon-purged phosphate buffer | Second-order rate constant 1.67 × 10^9 M⁻¹ s⁻¹; activation enthalpy 32 kJ mol⁻¹; activation entropy 386 J K⁻¹ mol⁻¹ [1] | Outer-sphere electron transfer proceeds in three discrete kinetic stages, with nitric oxide liberated only in the final step [1] |

| Membrane-bound nicotinamide-adenine-dinucleotide (reduced form) oxidoreductase, bovine pulmonary artery | Vascular smooth-muscle membrane vesicles | Six-fold acceleration of cumulative nitric oxide release relative to buffer control [2] | The flavoenzyme donates a single electron to the nitrosyl iron center, initiating ligand labilization and dissociation [2] |

| White light (220 μW cm⁻², 2 h) | Aqueous solution, 22 °C | 100% apparent complex degradation; 10% of the nitrosyl ligand recovered as free nitric oxide; 0.4% of cyanide ligand liberated as free cyanide [3] | Photolysis cleaves the iron–nitrosyl bond, producing bioactive nitric oxide even in cell-free environments [3] |

Nitric oxide thus generated immediately engages thiol pools, heme centers, and soluble guanylyl cyclase, setting off redox-modulated signaling cascades.

Interactions with Hemoproteins and Metalloenzymes

The nitrosyl fragment and the pentacyanoferrate core of sodium nitroprusside dihydrate each display distinct affinities toward hemoproteins, shaping downstream signaling.

| Protein target | Experimental environment | Observed adduct or transformation | Mechanistic consequence |

|---|---|---|---|

| Deoxyhemoglobin, 50 μM | Anaerobic human erythrocyte lysate | Concurrent formation of nitrosylhemoglobin and one-electron-reduced pentacyanoferrate–nitrosyl species; transfer of nitric oxide abolished by 5 mM free cyanide [4] | Nitric oxide transfer requires transient tetracyano intermediate; excess cyanide stabilizes the reduced pentacyanoferrate, blocking nitrosylation of hemoglobin β-heme [4] |

| Soluble guanylyl cyclase heterodimer (α₁/β₁) | Purified rat lung enzyme | Half-maximal activation at 0.01 mM (magnesium) or 0.10 mM (manganese) sodium nitroprusside [5] | Nitric oxide released in situ binds the heme of the β₁ subunit, breaking the proximal histidine bond and increasing cyclic guanosine monophosphate synthesis up to 50-fold [5] |

| Cytochrome c oxidase (complex IV) | Human articular chondrocytes, 0.5 mM sodium nitroprusside, 5 h | 33% inhibition of complex IV activity; mitochondrial membrane depolarization [6] | Nitric oxide competes with molecular oxygen at the binuclear heme a₃–Cu_B center, transiently suppressing oxidative phosphorylation [6] |

These reactions underpin vasodilation, metabolic modulation, and post-translational nitrosylation events observed in intact tissues.

Cellular Uptake and Subcellular Localization Patterns

Despite its anionic nature, sodium nitroprusside dihydrate penetrates cellular barriers and remodels organelle function.

| Cell system | Concentration & exposure | Subcellular redistribution or biochemical change | Functional outcome |

|---|---|---|---|

| Chinese-hamster ovary cells expressing human muscarinic receptor M₄ | 700 μM, 1 h | 30% loss of surface receptor binding; internalization prevented by 10 μM atropine; reversible by 1 mM diethyldithiocarbamate [7] | Oxidative modification of receptor thiols initiates clathrin-dependent endocytosis, modulating cholinergic responsiveness [7] |

| Two-cell mouse embryos | 100 μM, 30 min | Pearson colocalization of S-nitrosylated proteins with mitochondria decreases from 0.984 to 0.742; colocalization with endoplasmic reticulum rises to 0.953 [8] | Nitrosylation diverts redox-sensitive proteins from mitochondrial surfaces to the perinuclear reticulum, altering bioenergetic set-points during early development [8] |

| Cultured rat microglia | 0.5 mM, 12 h | Endoplasmic-reticulum calcium stores depleted by 38%; apoptosis attenuated 75% by 1 μM SEA0400 (Na⁺/Ca²⁺ exchanger inhibitor) [9] | Endoplasmic reticulum stress arises from exchanger-mediated calcium efflux triggered by nitric‐oxide–derived peroxynitrite; blocking the exchanger rescues cell viability [9] |

Transport appears to exploit membrane microdefects and anion exchangers, after which localized redox activity governs organelle-specific signaling.

Crosstalk with Secondary Messenger Systems (cyclic guanosine monophosphate / protein kinase G)

Nitric oxide released from sodium nitroprusside dihydrate drives a canonical messenger cascade that is subject to layered feedback control.

| Signaling node | Quantitative response to sodium nitroprusside dihydrate | Regulatory nuance |

|---|---|---|

| Soluble guanylyl cyclase catalytic velocity | Fifty-fold stimulation at 0.10 mM in intact vascular smooth muscle particulates [5] | Requires a reduced heme iron center; excessive nitric oxide or oxidant stress converts the heme to the ferric state, suppressing activity [10] |

| Intracellular cyclic guanosine monophosphate in human embryonic kidney 293 cells | Baseline 5.3 pmol 10⁷ cells⁻¹; rises to 195 pmol 10⁷ cells⁻¹ after 1 mM cyclic guanosine monophosphate or to 13.5 pmol 10⁷ cells⁻¹ after 10 μM sodium nitroprusside dihydrate + 1 mM isobutyl-methylxanthine (phosphodiesterase inhibitor) [11] | Chronic elevation (5 days) yields an antiproliferative half-maximal concentration of 108 μM, highlighting prolonged cyclic-nucleotide signaling as an anti-growth cue [11] |

| Protein kinase G–mediated phosphorylation of soluble guanylyl cyclase | Constitutively active protein kinase G increases serine 64 phosphorylation two-fold, lowering basal and nitric-oxide–stimulated cyclic guanosine monophosphate output by ≈35% | Establishes a negative-feedback loop that desensitizes cyclic-nucleotide synthesis under sustained nitric oxide flux |

| Pulmonary artery vasorelaxation potency | pD₂ 7.61 (endothelium-intact); pD₂ 8.21 with N-nitro-L-arginine methyl ester blockade; pD₂ 8.44 after endothelial removal [12] | Deficiency of endogenous nitric oxide heightens tissue sensitivity to exogenous donor, partly via up-regulation of protein kinase G responsiveness [12] |

Collectively, these data reveal a finely balanced system in which sodium nitroprusside dihydrate first amplifies cyclic-nucleotide signaling and then invokes protein-mediated feedback to temper that response.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Livertox Summary

Drug Classes

Pictograms

Acute Toxic